5-chloro-N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide
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Overview
Description
5-chloro-N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide: is a complex organic compound with an intriguing structure. Let’s break it down:
Naphthalene: This fused aromatic hydrocarbon consists of two benzene rings. It’s commonly found in coal tar and has applications in dyes, moth repellents, and as a solvent.
Quinoline: An aromatic heterocycle containing a nitrogen atom, quinoline is used in the synthesis of various pharmaceuticals and agrochemicals.
Carboxamide: The carboxamide functional group (-CONH₂) is present in the compound.
Preparation Methods
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify the quinoline or naphthalene moieties.
Reduction: Reduction reactions may alter the chloro or carbonyl groups.
Substitution: Substituents on the quinoline ring can be replaced by other functional groups.
Common reagents include palladium catalysts (such as in Suzuki–Miyaura coupling) and boron-containing compounds . The major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigate its potential as a drug candidate.
Chemistry: Explore its reactivity and use in synthetic methodologies.
Biology: Study its interactions with biological targets.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could reveal related structures and their unique features.
Remember that this compound’s properties and applications are continually explored by scientists worldwide
Properties
Molecular Formula |
C21H15ClN2O |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
5-chloro-N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H15ClN2O/c1-13-11-12-14-5-2-10-19(20(14)23-13)24-21(25)17-8-3-7-16-15(17)6-4-9-18(16)22/h2-12H,1H3,(H,24,25) |
InChI Key |
YITOYCQORZDJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC4=C3C=CC=C4Cl)C=C1 |
Origin of Product |
United States |
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